# Spectroscopic Characterization of Famphur: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organothiophosphate insecticide, **famphur** (IUPAC name: 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide). The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support research, identification, and quality control efforts. This document details experimental protocols for acquiring this data and presents quantitative information in a structured format for ease of reference and comparison.

#### **Molecular Structure of Famphur**

**Famphur** is a crystalline powder used as a systemic insecticide and anthelmintic.[1] Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a dimethylsulfamoyl group, and a dimethoxyphosphinothioyl group.

#### Chemical Structure:

Molecular Formula: C10H16NO5PS2[2]

Molecular Weight: 325.3 g/mol [1]

CAS Number: 52-85-7[2]



### Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[3] Electron ionization (EI) is a common method for generating ions from volatile compounds like **famphur**.

#### **Electron Ionization Mass Spectrometry (EI-MS)**

The EI-MS spectrum of **famphur** shows a characteristic fragmentation pattern. The most intense peak, or base peak, is observed at m/z 218.[2] Other significant fragments are also consistently reported.

Table 1: Key Mass Spectrometry Data for Famphur (EI-MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment	
218	100	[C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub> S] <sup>+</sup>	
125	61	[(CH <sub>3</sub> O) <sub>2</sub> P(S)] <sup>+</sup>	
93	68	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>	

| 44 | 45 | [C<sub>2</sub>H<sub>6</sub>N]<sup>+</sup> |

Data sourced from the Hazardous Substances Data Bank (HSDB).[2]

#### Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[4] It is an invaluable tool for identifying the functional groups present in a molecule.[3] The IR spectrum of **famphur** would be characterized by absorptions corresponding to its aromatic, sulfonyl, and phosphorothioate moieties.

Table 2: Predicted Characteristic IR Absorptions for Famphur



Wavenumber (cm <sup>-1</sup> )	Vibration Type Functional Group		
3100-3000	C-H Stretch	Aromatic Ring	
2960-2850	C-H Stretch	-OCH3, -N(CH3)2	
1600-1450	C=C Stretch	Aromatic Ring	
1350-1300	S=O Asymmetric Stretch	Sulfonamide (SO <sub>2</sub> )	
1165-1150	S=O Symmetric Stretch	Sulfonamide (SO <sub>2</sub> )	
1050-1030	P-O-C Stretch	Phosphorothioate	
850-800	C-H Bend (out-of-plane)	1,4-disubstituted benzene	

| 750-650 | P=S Stretch | Phosphorothioate |

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. [3][5] While experimental NMR spectra for **famphur** are not readily available in public databases, the following tables provide predicted chemical shifts based on its known structure and typical values for organophosphorus compounds.[6][7]

#### Predicted <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **famphur** is expected to show distinct signals for the aromatic protons and the protons of the three different methyl groups. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for Famphur



Chemical Shift (δ ppm)	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	Doublet	2H	Aromatic protons ortho to - SO <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub>
~ 7.2 - 7.4	Doublet	2H	Aromatic protons ortho to -OP(=S) (OCH <sub>3</sub> ) <sub>2</sub>
~ 3.8 - 3.9	Doublet (³J(P,H) ≈ 11- 16 Hz)	6Н	Methoxy protons (- OCH <sub>3</sub> )

| ~ 2.7 - 2.8 | Singlet | 6H | N-methyl protons (-N(CH $_3$ )2) |

#### Predicted <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum will show signals for all unique carbon atoms in the molecule. The aromatic carbons will have shifts in the 120-160 ppm range, while the aliphatic methyl carbons will appear at higher field (lower ppm values).

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for Famphur

Chemical Shift (δ ppm)	Assignment	
~ 155	Aromatic C-O	
~ 138	Aromatic C-S	
~ 129	Aromatic C-H (ortho to -SO <sub>2</sub> )	
~ 121	Aromatic C-H (ortho to -O)	
~ 55	Methoxy (-OCH₃)	

 $|\sim38$  | N-methyl (-N(CH<sub>3</sub>)<sub>2</sub>) |

#### Predicted <sup>31</sup>P NMR Data



<sup>31</sup>P NMR is particularly useful for characterizing organophosphorus compounds.[1] **Famphur** contains a single phosphorus atom in a phosphorothioate environment. The chemical shift is highly dependent on the substituents attached to the phosphorus atom.[8]

Table 5: Predicted 31P NMR Chemical Shift for Famphur

Chemical	Shift (	(δ	(mgg	
O I I O I I I I O CC	<b>O</b>		PP:::,	

**Environment** 

 $|\sim 60 - 75|$  Phosphorothioate (P=S) |

### **Experimental Protocols**

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and experimental goals.

#### Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Dissolve approximately 1 mg of **famphur** in 1 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane.
- Instrument Setup:
  - Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 280°C.
  - Ion Source: Set the electron ionization energy to 70 eV.
  - Mass Analyzer: Calibrate the mass analyzer according to the manufacturer's protocol.[2]
     Set the scan range from m/z 40 to 400.
- Data Acquisition: Inject 1  $\mu$ L of the prepared sample into the GC-MS system. Acquire the data throughout the chromatographic run.
- Data Processing: Identify the chromatographic peak corresponding to famphur. Extract the mass spectrum from this peak and subtract the background spectrum.



#### Infrared (IR) Spectroscopy Protocol (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of crystalline famphur with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.[9] Record a background spectrum of the empty sample holder.
- Data Acquisition: Place the KBr pellet in the sample holder and record the infrared spectrum, typically over a range of 4000 to 400 cm<sup>-1</sup>.[9]
- Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of famphur for <sup>1</sup>H NMR (or 20-50 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[10] Ensure the solid is fully dissolved.
- Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11] The final solution height should be approximately 4-5 cm.[10]
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then perform a series of automated steps:
  - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
  - Shimming: The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.[10]

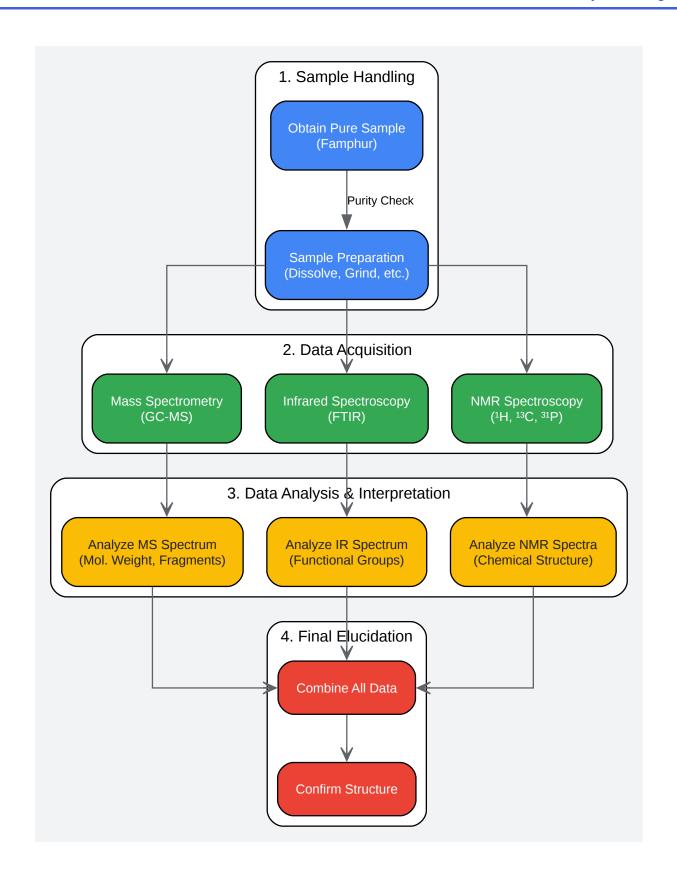


- Tuning: The probe is tuned to the specific nucleus being observed (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P).
- Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and begin the experiment. For <sup>13</sup>C and <sup>31</sup>P NMR, a greater number of scans will be required compared to <sup>1</sup>H NMR due to lower natural abundance and sensitivity.
- Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

### **Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **famphur**.





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Caption: General workflow for spectroscopic analysis of a pure chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Characterization of Famphur: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672047#spectroscopic-data-for-famphur-ir-nmr-mass-spec]

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